5-(chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride
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Overview
Description
5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is an organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a chloromethyl group attached to a dihydropyridinone ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride typically involves the chloromethylation of 1-methyl-1,2-dihydropyridin-2-one. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally include:
Temperature: 0-5°C to control the exothermic nature of the reaction.
Solvent: Aqueous or organic solvents like dichloromethane.
Catalyst: Zinc chloride or other Lewis acids to facilitate the chloromethylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and yield. The use of automated systems helps in maintaining consistent quality and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Scientific Research Applications
5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 5-(chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride exerts its effects involves the interaction of the chloromethyl group with various biological targets. This interaction can lead to the modification of proteins or nucleic acids, thereby affecting cellular processes. The compound’s reactivity towards nucleophiles makes it a valuable tool in studying biochemical pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloromethyl-2-methylpyridine hydrochloride
- 5-Chloromethyl-1-methylimidazole hydrochloride
- 5-Chloromethyl-2-pyridone hydrochloride
Uniqueness
Compared to similar compounds, 5-(chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its dihydropyridinone ring system provides a versatile scaffold for chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique properties
Properties
CAS No. |
2770359-24-3 |
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Molecular Formula |
C7H9Cl2NO |
Molecular Weight |
194.1 |
Purity |
95 |
Origin of Product |
United States |
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